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Compound of Interest

Compound Name: ZINC866533340

Cat. No.: B15614111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit hypothetical, laboratory protocol for the synthesis of

ZINC866533340, a molecule with potential interest in drug discovery. The proposed synthetic

route is based on established chemical principles and analogous reactions found in the

scientific literature for the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives.

Compound Information
Identifier Value

ZINC ID ZINC866533340

Molecular Formula C19H22N8

Molecular Weight 378.44 g/mol

IUPAC Name
1-(4-fluorophenyl)-N-((1-methylpiperidin-4-

yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Proposed Synthetic Scheme
The proposed synthesis of ZINC866533340 is a three-step process commencing with the

synthesis of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the amine side

chain.
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Caption: Proposed synthetic pathway for ZINC866533340.

Experimental Protocols
Step 1: Synthesis of 1-(4-Fluorophenyl)-1,5-dihydro-4H-
pyrazolo[3,4-d]pyrimidin-4-one
This step involves the cyclization of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile with

formamide to construct the pyrazolo[3,4-d]pyrimidin-4-one core.

Materials:

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Formamide

Round-bottom flask

Reflux condenser

Heating mantle

Magnetic stirrer

Procedure:
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To a 250 mL round-bottom flask, add 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

(1 equivalent).

Add an excess of formamide (approximately 10-15 equivalents).

Equip the flask with a reflux condenser and a magnetic stir bar.

Heat the reaction mixture to reflux (approximately 190-210 °C) and maintain for 6-8 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

After completion, allow the mixture to cool to room temperature.

Pour the cooled reaction mixture into ice-water with stirring.

Collect the resulting precipitate by vacuum filtration.

Wash the solid with cold water and then a small amount of cold ethanol.

Dry the product under vacuum to yield 1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-

d]pyrimidin-4-one.

Expected Yield: 75-85%

Step 2: Synthesis of 4-Chloro-1-(4-fluorophenyl)-1H-
pyrazolo[3,4-d]pyrimidine
The hydroxyl group of the pyrimidinone is converted to a chloro group using phosphorus

oxychloride (POCl3), which activates the C4 position for subsequent nucleophilic substitution.

Materials:

1-(4-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Phosphorus oxychloride (POCl3)

Round-bottom flask
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Reflux condenser

Heating mantle

Magnetic stirrer

Procedure:

In a well-ventilated fume hood, place 1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-

d]pyrimidin-4-one (1 equivalent) in a round-bottom flask.

Carefully add an excess of phosphorus oxychloride (POCl3) (approximately 10 equivalents).

Fit the flask with a reflux condenser and a magnetic stir bar.

Heat the mixture to reflux (approximately 105-110 °C) for 4-6 hours.[1]

Monitor the reaction by TLC until the starting material is consumed.

Allow the reaction to cool to room temperature.

Slowly and carefully quench the excess POCl3 by pouring the reaction mixture onto crushed

ice with vigorous stirring.

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is

approximately 7-8.

Collect the resulting precipitate by vacuum filtration.

Wash the solid thoroughly with water.

Dry the product under vacuum to afford 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-

d]pyrimidine.

Expected Yield: 80-90%

Step 3: Synthesis of ZINC866533340 (Nucleophilic
Aromatic Substitution)
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The final step is the coupling of the 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate with the

side-chain amine via a nucleophilic aromatic substitution reaction.[2][3][4]

Materials:

4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

(1-Methylpiperidin-4-yl)methanamine (CAS: 7149-42-0)[5]

N,N-Diisopropylethylamine (DIPEA)

n-Butanol

Round-bottom flask

Reflux condenser

Heating mantle

Magnetic stirrer

Procedure:

To a round-bottom flask, add 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (1

equivalent).

Add n-butanol as the solvent.

Add (1-methylpiperidin-4-yl)methanamine (1.2 equivalents).

Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to act as a base and scavenge the

HCl byproduct.

Equip the flask with a reflux condenser and a magnetic stir bar.

Heat the reaction mixture to reflux (approximately 115-120 °C) for 12-18 hours.

Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate)

and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel to obtain ZINC866533340.

Expected Yield: 60-75%

Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reactants and Stoichiometry
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Step Reactant MW ( g/mol ) Equivalents

1

5-Amino-1-(4-

fluorophenyl)-1H-

pyrazole-4-carbonitrile

202.18 1.0

Formamide 45.04 ~10-15

2

1-(4-

Fluorophenyl)-1,5-

dihydro-4H-

pyrazolo[3,4-

d]pyrimidin-4-one

230.19 1.0

Phosphorus

oxychloride (POCl3)
153.33 ~10

3

4-Chloro-1-(4-

fluorophenyl)-1H-

pyrazolo[3,4-

d]pyrimidine

248.64 1.0

(1-Methylpiperidin-4-

yl)methanamine
128.22 1.2

N,N-

Diisopropylethylamine

(DIPEA)

129.24 2.0

Table 2: Product Characterization (Hypothetical Data)
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Compound Molecular Formula
Expected Mass
[M+H]+

1H NMR (Predicted)

1-(4-

Fluorophenyl)-1,5-

dihydro-4H-

pyrazolo[3,4-

d]pyrimidin-4-one

C11H7FN4O 231.07

δ 12.1 (s, 1H), 8.3 (s,

1H), 8.1 (s, 1H), 7.8

(m, 2H), 7.3 (t, 2H)

4-Chloro-1-(4-

fluorophenyl)-1H-

pyrazolo[3,4-

d]pyrimidine

C11H6ClFN4 249.03

δ 8.9 (s, 1H), 8.5 (s,

1H), 7.9 (m, 2H), 7.4

(t, 2H)

ZINC866533340 C19H22N8 379.20

δ 8.6 (s, 1H), 8.4 (s,

1H), 7.8 (m, 2H), 7.3

(t, 2H), 3.5 (t, 2H), 2.9

(d, 2H), 2.3 (s, 3H),

2.1-1.5 (m, 7H)

Experimental Workflow Visualization
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Step 1: Core Synthesis

Step 2: Chlorination

Step 3: Coupling

Mix Reactants

Reflux (6-8h)

Precipitate in Ice-Water

Vacuum Filtration

Dry Product

Add POCl3

Intermediate 1

Reflux (4-6h)

Quench with Ice

Neutralize

Vacuum Filtration

Dry Product

Combine Reactants

Intermediate 2

Reflux (12-18h)

Evaporate Solvent
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Column Chromatography

Final_Product

ZINC866533340
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Caption: Detailed workflow for the synthesis of ZINC866533340.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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